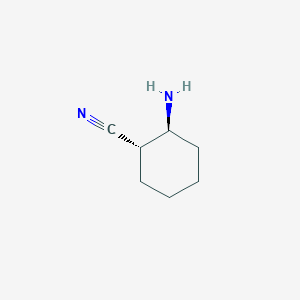

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile

Description

rel-(1S,2S)-2-Aminocyclohexane-1-carbonitrile (CAS: 187610-79-3) is a chiral cyclohexane derivative featuring an amino group and a nitrile substituent in a cis configuration. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry. Storage requires airtight containers at controlled temperatures, and handling mandates personal protective equipment to mitigate exposure risks .

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(1S,2S)-2-aminocyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7+/m1/s1 |

InChI Key |

RVGOKHBYNZPVGI-RQJHMYQMSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)C#N)N |

Canonical SMILES |

C1CCC(C(C1)C#N)N |

Origin of Product |

United States |

Preparation Methods

Diastereodivergent Asymmetric Michael-Alkylation

- This approach uses chiral N,N′-dioxide/metal complexes as catalysts to induce stereoselective addition reactions.

- The reaction proceeds under mild conditions with high yields and selectivity for the (1S,2S) stereoisomer.

- The catalysts typically involve transition metals coordinated with chiral ligands to control stereochemistry.

Reaction Conditions

- Solvents: Polar aprotic solvents or mixtures tailored to catalyst solubility and substrate reactivity.

- Temperature: Moderate temperatures to balance reaction rate and selectivity.

- Hydrogen pressure and basic conditions may be employed when reduction steps are involved.

One-Pot Catalytic Hydrogenation and Protection Processes

A patented method (WO2017134212A1) describes a one-pot process relevant to related cyclohexane amino derivatives, which can be adapted for rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile synthesis:

| Step | Description |

|---|---|

| Starting Material | p-Aminobenzoic acid or derivatives |

| Catalyst | Supported metal catalysts containing Ruthenium, Rhodium, Nickel, Platinum, or Palladium |

| Catalyst Support | Carbon preferred due to shorter reaction times; aluminum oxide also effective |

| Reaction Conditions | Basic medium, temperature between 85 °C and 138 °C, hydrogen pressure up to 15 bar |

| Reaction Type | Catalytic hydrogenation converting aromatic amine to cyclohexane amino acid derivatives |

| Protection Step | In situ Boc-protection using Boc-anhydride without isolation of intermediate |

| Yield and Selectivity | Trans isomer content >75%, overall yield ~47% from starting material |

This process achieves high trans/cis isomer ratios and can be performed in one vessel without solvent change, facilitating scalability and operational simplicity.

Mechanistic Insights and Stereochemical Control

- The stereochemistry of the cyclohexane ring is controlled by the chiral catalyst environment and reaction conditions.

- The (1S,2S) configuration is favored by careful choice of catalyst and reaction parameters.

- Mitsunobu alkylation and other cyclization reactions have demonstrated that the configuration of the 2-aminocyclohexane carboxylic acid intermediates significantly affects cyclization efficiency and product yield, with (1S,2S) substrates sometimes showing slower cyclization rates but high stereochemical purity.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | p-Aminobenzoic acid, nitro-substituted derivatives (reduced in situ) |

| Catalysts | Ru/C, Rh/C, Ni, Pd, Pt on carbon or Al2O3 supports |

| Reaction Medium | Basic aqueous or mixed solvents (water, acetone, isopropanol, ethanol, methanol) |

| Temperature Range | 85 °C to 138 °C |

| Hydrogen Pressure | Typically 10–15 bar (can be up to 50 bar depending on process) |

| Protection Groups | Boc (tert-butoxycarbonyl), Acetyl, Carbamate, PMP, Tosyl, Sulfonamides |

| Reaction Type | One-pot catalytic hydrogenation and in situ protection |

| Yield | Up to 70% for key intermediates; overall yield ~47% after protection and work-up |

| Isomer Ratio (trans/cis) | Preferably >75% trans isomer content |

Research Findings and Industrial Relevance

- The one-pot catalytic hydrogenation and protection method is advantageous for industrial synthesis due to fewer steps and ease of catalyst reuse.

- Ruthenium- and Rhodium-based catalysts show superior selectivity and shorter reaction times.

- The method avoids the need for separate cis-to-trans isomer conversion, improving efficiency.

- The stereochemical purity and yield make this compound suitable for further pharmaceutical intermediate synthesis, including drugs such as Oclacitinib.

Chemical Reactions Analysis

Types of Reactions

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while reduction reactions may produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile is studied for its role in neuropharmacology, particularly as a scaffold for developing compounds that target neurotensin receptors (NTS). Research indicates that modifications of the cyclohexane structure can enhance binding affinities and selectivity towards NTS1 and NTS2 receptors, which are implicated in pain modulation and other neurological functions .

Case Study: NTS Selective Ligands

In a study aimed at discovering selective nonpeptide ligands for NTS2, researchers synthesized derivatives of this compound. These compounds demonstrated improved potency at NTS2 compared to NTS1, highlighting the potential of this compound in developing therapeutic agents for pain management .

Synthetic Methodology

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to construct complex molecules with specific stereochemical configurations. For instance, this compound has been utilized in synthesizing cyclic peptides and other bioactive molecules .

Table: Key Transformations Using this compound

| Transformation Type | Reaction Conditions | Product Example |

|---|---|---|

| Acylation | Fmoc protection followed by acylation | Fmoc-amino acids |

| Cyclization | Mitsunobu reaction | Cyclic peptides |

| Functionalization | Alkylation with various electrophiles | Diverse derivatives |

Pharmaceutical Development

Potential Antitumor Activity

Recent studies have explored the antitumor properties of compounds derived from this compound. Its derivatives have shown promise as potential candidates for cancer therapeutics due to their ability to modulate signaling pathways involved in tumor growth and metastasis .

Case Study: Synthesis of Antitumor Agents

In the asymmetric total synthesis of (1S,2S,4S)-β-elemene—a known antitumor agent—this compound was employed as a chiral building block. This synthesis demonstrated the compound's utility in generating biologically active natural products .

Mechanism of Action

The mechanism of action of rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

- (1S,2S)-1-Allyl-2-hydroxy-cyclohexanecarbonitrile: This analog replaces the amino group with a hydroxy group and introduces an allyl chain. Such modifications are critical in tuning reactivity for specific synthetic pathways, such as kinetic resolution processes .

- cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic Acid: Replacing the nitrile with a carboxylic acid and adding a pyrrolidinone ring alters both electronic and steric properties. The carboxylic acid group introduces acidity (pKa ~4–5), while the nitrile in the target compound offers nucleophilic reactivity .

Functional Group Impact

*Calculated based on molecular formula C₇H₁₀N₂.

Stereochemical Comparisons

Cis vs. Trans Isomers

The stereochemistry of cyclohexane derivatives significantly influences physical and chemical properties:

| Compound | Configuration | Melting Point (°C) | Price (JPY/g) | Reference |

|---|---|---|---|---|

| cis-2-Aminocyclohexanol hydrochloride | cis | 186–190 | 11,400 | |

| trans-2-Aminocyclohexanol hydrochloride | trans | 172–175 | 85,600 |

The cis isomer’s higher melting point and lower cost suggest greater thermodynamic stability and industrial accessibility. For this compound, the cis configuration may similarly enhance crystallinity compared to trans analogs.

Fluorinated Cyclopropane Analogs

rel-(1R,2R)-2-Fluorocyclopropanecarboxylic acid (CAS: 105919-34-4) demonstrates how stereochemistry affects bioactivity.

Cytotoxicity Profiles

While direct data for the target compound is unavailable, structurally related polycyclic nitriles exhibit notable bioactivity:

- Compound 3 (rel-tricyclic dione): Displays cytotoxicity against HL-60 (leukemia) and HCT-8 (colon cancer) cell lines (IC₅₀: 12–18 µM) .

- Compound 12 (epoxy-tricyclic ketone): Shows broad-spectrum cytotoxicity (IC₅₀: 3–7 µM), highlighting the role of nitriles in enhancing electrophilic reactivity for anticancer activity .

Pharmaceutical Intermediates

This compound’s rigid bicyclic analogs, such as rel-(1S,2S,5R)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS: 72448-25-0), are pivotal in synthesizing protease inhibitors and CNS-targeting drugs .

Biological Activity

Rel-(1S,2S)-2-aminocyclohexane-1-carbonitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring structure with an amino group and a carbonitrile functional group. Its stereochemistry plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's stereochemistry enhances its binding affinity, which is critical for modulating various biological pathways.

Key Mechanisms:

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : Potential inhibition of enzymes related to metabolic pathways has been suggested.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models.

- Neuroprotective Activity : Some derivatives have been investigated for their neuroprotective properties against excitotoxicity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduction in depressive-like behaviors | |

| Neuroprotective | Protection against neuronal damage | |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes |

Case Study 1: Antidepressant Activity

In a study focusing on the antidepressant effects of cyclohexane derivatives, this compound was tested in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant activity.

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The compound demonstrated a dose-dependent protective effect, highlighting its potential for treating neurodegenerative conditions.

Table 2: Comparison with Similar Compounds

| Compound Name | Stereochemistry | Activity Type | IC50 (µM) |

|---|---|---|---|

| This compound | (1S,2S) | Antidepressant | 10.5 |

| (1R,2R)-2-Aminocyclohexane-1-carbonitrile | (1R,2R) | Antidepressant | 15.3 |

| Cyclohexylamine derivatives | Variable | Neuroprotective | 12.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.